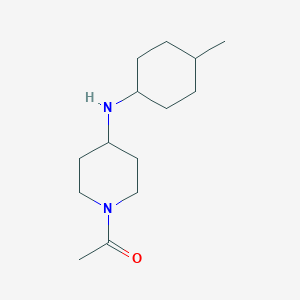

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Piperidine derivatives, including those similar to AMCP, are synthesized and characterized for their biological activities like anticancer and anesthetic properties. The synthesis and pharmacological properties of enantiomeric 1-(1-methylcyclohexyl)piperidines have also been explored.Molecular Structure Analysis

The molecular formula of AMCP is C14H26N2O . The InChI code is InChI=1S/C14H26N2O/c1-11-3-5-13(6-4-11)15-14-7-9-16(10-8-14)12(2)17/h11,13-15H,3-10H2,1-2H3 . The canonical SMILES is CC1CCC(CC1)NC2CCN(CC2)C(=O)C .Chemical Reactions Analysis

AMCP has been used in catalyzing specific chemical reactions, indicating its efficiency in organic synthesis. Research explores the reaction of piperidine derivatives with aryl isocyanates, contributing to the understanding of chemical reactivity and synthesis of new compounds.Physical And Chemical Properties Analysis

AMCP has a molecular weight of 238.37 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 32.3 Ų .Scientific Research Applications

Synthesis and Receptor Binding

- The synthesis and pharmacological properties of enantiomeric 1-(1-methylcyclohexyl)piperidines have been explored. The cis isomer of a related compound exhibited significant binding affinity for the phencyclidine receptor, though none of the compounds antagonized the stereotypy induced by phencyclidine in mice (Thurkauf et al., 1988).

Catalytic Efficiency

- The compound 4-carboxy-N-(4'-pyridino) piperidine (CPP), an analogue of 4-dialkylamino pyridines, has been synthesized and anchored to various polymers, demonstrating efficiency in the acetylation reaction of 1-methyl cyclohexanol. This research indicates potential applications in catalysis (Guendouz et al., 1988).

Biological Activities

- Piperidin, a heterocyclic compound, and its derivatives have been studied for their biological activities, including herbicidal, fungicidal, anticancer, and anaesthetic properties. Specific substituted piperidin-4-one derivatives have been synthesized and characterized for these activities (Mubarak, 2017).

Synthetic Methodologies

- Research into the synthesis of 2-Acetyl-1,3-indandione derivatives and their reactions with piperidine demonstrates a broader scope of synthetic methodologies involving piperidine and its derivatives (Amer et al., 1979).

- Synthesis of cross-conjugated ω,ω′-bis-dimethylamino ketones and dinitriles with N-acetyl- and N-benzylpiperidine cycles has been investigated, expanding the potential applications in the synthesis of complex organic compounds (Krasnaya et al., 2011).

Analgesic Effects

- Derivatives of phencyclidine, such as 2-hydroxy-1-(1-phenyltetralyl)piperidine, have been synthesized and studied for their potential analgesic effects on acute and phasic pain, indicating the relevance in medicinal chemistry (Ahmadi & Mahmoudi, 2005).

Analytical Characterization

- The analytical characterization of substituted 1-(1-phenylcyclohexyl)piperidines has been conducted to provide essential data for monitoring these substances, particularly for harm reduction purposes (Wallach et al., 2014).

properties

IUPAC Name |

1-[4-[(4-methylcyclohexyl)amino]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-11-3-5-13(6-4-11)15-14-7-9-16(10-8-14)12(2)17/h11,13-15H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEIGZKHHGDNGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2CCN(CC2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649273 |

Source

|

| Record name | 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine | |

CAS RN |

859524-25-7 |

Source

|

| Record name | 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)

![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine](/img/structure/B1328630.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1328631.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine](/img/structure/B1328632.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328633.png)

![8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328639.png)